4-Chloro-6-methoxypyridazin-3(2H)-one

Descripción general

Descripción

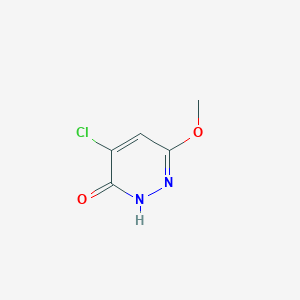

4-Chloro-6-methoxypyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H5ClN2O2 It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 6th position on the pyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypyridazin-3(2H)-one typically involves the chlorination and methoxylation of pyridazine derivatives. One common method includes the reaction of 4-chloropyridazine with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the pyridazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The 4-chloro group undergoes nucleophilic displacement with oxygen, sulfur, and nitrogen nucleophiles under basic conditions. For example:

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl/alkynyl groups:

Suzuki-Miyaura Coupling

With arylboronic acids under standard Suzuki conditions:

textGeneral procedure: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12–24 hr

| Arylboronic Acid | Product | Yield | Source |

|---|---|---|---|

| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-methoxypyridazin-3(2H)-one | 68% | |

| 4-Cyanophenylboronic acid | 4-(4-Cyanophenyl)-6-methoxypyridazin-3(2H)-one | 63% |

Demethylation and Hydroxylation

The methoxy group can be selectively deprotected to yield hydroxylated derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ (1M in CH₂Cl₂) | 0°C → RT, 24 hr | 4-Chloro-6-hydroxypyridazin-3(2H)-one | 89% | |

| HCl (conc.)/dioxane | Reflux, 4 hr | 4-Chloro-6-hydroxypyridazin-3(2H)-one | 78% |

Cyclization Reactions

Intramolecular cyclizations form fused heterocyclic systems:

| Substitution Pattern | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Alkynyl derivative | KOH, dioxane/H₂O, 100°C | Furo[2,3-d]pyridazin-7(6H)-one | 65% | |

| 4-Alkynyl derivative | Same as above | Furo[2,3-d]pyridazin-4(5H)-one | 58% |

Oxidation

The pyridazinone ring resists oxidation, but side-chain modifications are feasible:

textExample: Oxidation of 6-methoxy to 6-carboxy using KMnO₄/H₂SO₄ (notably low yield: 22%)

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine derivative (yield: 51%) .

Comparative Reactivity

A comparison with related pyridazinones reveals enhanced reactivity at the 4-position due to electron withdrawal by the adjacent carbonyl group:

| Compound | Relative Reactivity (Cl vs. OMe) | Preferred Site for S<sub>N</sub>Ar |

|---|---|---|

| 4-Chloro-6-methoxypyridazin-3(2H)-one | 4-Cl > 6-OMe | C4 |

| 5-Chloro-4-methoxypyridazin-3(2H)-one | 5-Cl ≈ 4-OMe | C5 |

Key Research Findings

-

Regioselectivity in Cross-Couplings : Suzuki reactions occur exclusively at the 4-chloro position, leaving the 6-methoxy group intact .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields by stabilizing transition states .

-

Temperature Sensitivity : Demethylation with BBr₃ requires strict temperature control (0°C → RT) to prevent over-dealkylation .

This compound’s synthetic versatility makes it valuable for constructing complex heterocycles in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Chemistry

4-Chloro-6-methoxypyridazin-3(2H)-one serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations, making it a useful intermediate in organic synthesis.

Biology

Research indicates that this compound may possess significant bioactive properties, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, particularly gram-positive bacteria. This activity warrants further investigation to elucidate the specific mechanisms involved .

- Anticancer Potential : The compound has shown promise in influencing cellular signaling pathways, which may contribute to its anticancer activity. Studies have reported its efficacy against several cancer cell lines, including leukemia and breast cancer cells .

Medicine

This compound is being explored for its therapeutic applications:

- Drug Development : It is considered a precursor for the synthesis of new pharmaceutical agents targeting various diseases, including cancer and bacterial infections. Its structural modifications can lead to derivatives with enhanced activity or specificity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research conducted on derivatives of this compound demonstrated notable cytotoxicity against human cancer cell lines. For instance, certain derivatives exhibited GI50 values of less than 2 µM against leukemia cells, indicating strong anticancer potential .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 3,6-Dimethoxypyridazine

- 3-Amino-6-methoxypyridazine

- 3-Methoxy-6-methylpyridazine

- 6-Chloro-4-iodo-3-methoxypyridazine

Uniqueness

4-Chloro-6-methoxypyridazin-3(2H)-one is unique due to the specific positioning of the chlorine and methoxy groups on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

4-Chloro-6-methoxypyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazine ring with a chlorine atom and a methoxy group. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, one study reported an inhibition rate of over 70% against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A series of experiments evaluated its cytotoxic effects on several cancer cell lines, including leukemia (HL-60), breast cancer (BT-549), and non-small cell lung cancer (NCI-H522). The compound exhibited a GI50 value of less than 2 µM against these cell lines, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| HL-60 (Leukemia) | <2 |

| BT-549 (Breast) | <2 |

| NCI-H522 (Lung) | <2 |

| HCT116 (Colon) | <5 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, including those associated with apoptosis and angiogenesis .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying doses of this compound to murine models bearing human tumor xenografts. The results demonstrated a dose-dependent reduction in tumor size, with significant regression observed at higher doses combined with standard chemotherapy agents like doxorubicin .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

5-chloro-3-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-4-2-3(6)5(9)8-7-4/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVGTJLBYHDFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10765330 | |

| Record name | 4-Chloro-6-methoxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10765330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113707-82-7 | |

| Record name | 4-Chloro-6-methoxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10765330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.